molecular formula C6H7ClN3- B12356944 Pyridine-4-carboximidamide;chloride

Pyridine-4-carboximidamide;chloride

Cat. No.: B12356944
M. Wt: 156.59 g/mol
InChI Key: IONKMFGAXKCLMI-UHFFFAOYSA-M
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Description

Significance of Pyridine-Based Scaffolds in Chemical Synthesis

Pyridine (B92270) and its derivatives are fundamental building blocks in the synthesis of a vast array of chemical compounds. nih.govrsc.org The nitrogen atom within the pyridine ring significantly influences its chemical behavior. This nitrogen atom imparts a dipole moment to the molecule, making it more prone to nucleophilic substitution, typically at the C-2 and C-4 positions. nih.gov This reactivity allows for the straightforward introduction of various functional groups, enabling the creation of diverse molecular architectures. nih.gov

The presence of the pyridine scaffold can also enhance the water solubility of molecules, a desirable trait in many applications. nih.gov Furthermore, pyridine derivatives serve as crucial ligands in organometallic chemistry and have found applications in asymmetric catalysis. nih.gov The ability to readily modify the pyridine ring has led to its incorporation into thousands of existing molecules of medicinal importance. nih.gov

Role of Imidamide Functionality in Organic Chemistry

The imidamide functional group, also known as an amidine, is characterized by the RC(=NR)NR₂ structure. wikipedia.org This group is significantly more basic than its amide counterpart due to the delocalization of the positive charge across both nitrogen atoms upon protonation. wikipedia.org This enhanced basicity makes amidines valuable in various chemical transformations.

Imidamides are versatile intermediates in organic synthesis. They can participate in hydrogen bonding, which influences the solubility and reactivity of the parent molecule. ontosight.ai The imidamide group can also act as a directing group in certain catalytic reactions, guiding the functionalization of specific C-H bonds. ontosight.ai

Overview of Pyridine-4-carboximidamide Chloride as a Fundamental Chemical Entity

Pyridine-4-carboximidamide chloride combines the key features of both the pyridine scaffold and the imidamide functional group. It serves as a crucial intermediate in the synthesis of pharmacologically active compounds. nih.gov The structure of this organic salt has been confirmed by X-ray diffraction, revealing a three-dimensional supramolecular network formed through hydrogen bonding. nih.govnih.gov

Table 1: Crystallographic Data for Pyridine-4-carboximidamide chloride

Property Value
Molecular Formula C₆H₈N₃⁺·Cl⁻
Molecular Weight (g/mol) 157.60
Crystal System Orthorhombic
a (Å) 7.3928 (13)
b (Å) 10.4467 (16)
c (Å) 18.925 (3)
Volume (ų) 1461.6 (4)

Data sourced from a 2009 study on the crystal structure of Pyridine-4-carboximidamide chloride. nih.gov

The synthesis of Pyridine-4-carboximidamide chloride can be achieved through methods such as the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid, followed by treatment with ammonia (B1221849). wikipedia.org

Table 2: Chemical Identifiers for Pyridine-4-carboximidamide chloride

Identifier Value
IUPAC Name pyridine-4-carboximidamide;hydrochloride
PubChem CID 2776844
SMILES Cl.NC(=N)C1=CC=NC=C1

Synonyms for this compound include isonicotinimidamide hydrochloride and 4-amidinopyridine hydrochloride. fishersci.se

The unique structural characteristics of Pyridine-4-carboximidamide chloride, with its reactive pyridine ring and versatile imidamide group, position it as a valuable building block for the development of new chemical entities with potential applications across various fields of chemical research. nih.gov

Properties

Molecular Formula

C6H7ClN3-

Molecular Weight

156.59 g/mol

IUPAC Name

pyridine-4-carboximidamide;chloride

InChI

InChI=1S/C6H7N3.ClH/c7-6(8)5-1-3-9-4-2-5;/h1-4H,(H3,7,8);1H/p-1

InChI Key

IONKMFGAXKCLMI-UHFFFAOYSA-M

Canonical SMILES

C1=CN=CC=C1C(=N)N.[Cl-]

Origin of Product

United States

Advanced Synthetic Methodologies for Pyridine 4 Carboximidamide Chloride and Its Derivatives

Traditional Synthetic Routes to Pyridine (B92270) Carboximidamides

Traditional methods for synthesizing pyridine carboximidamides have heavily relied on established chemical transformations of readily available pyridine precursors. These routes, while effective, often involve harsh reaction conditions and the use of stoichiometric reagents.

Approaches Involving Pyridine-4-carbonitrile Precursors

A primary and atom-economical route to N-substituted amidines is the direct nucleophilic addition of an amine to a nitrile. mdpi.com For the synthesis of Pyridine-4-carboximidamide, this involves the reaction of pyridine-4-carbonitrile with an amine.

The Pinner reaction is a classic method that utilizes the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. wikipedia.orgorganic-chemistry.org This intermediate can then react with ammonia (B1221849) or an amine to yield the corresponding amidine. wikipedia.orgchem-station.com The reaction is typically carried out by treating the nitrile with anhydrous alcohol and hydrogen chloride gas. organic-chemistry.orgchem-station.com While effective, the Pinner reaction requires anhydrous conditions and careful handling of gaseous HCl. The stability of the resulting imidium chloride salt can also be a concern, as it is thermodynamically unstable. wikipedia.org

The versatility of pyridine-4-carbonitrile as a starting material is notable. It is a polar compound soluble in various organic solvents, which facilitates its use in a range of synthetic applications. solubilityofthings.com Its cyano group makes it a versatile intermediate for creating complex organic molecules through reactions like nucleophilic substitutions. solubilityofthings.com

Table 1: Comparison of Traditional Synthesis Methods from Pyridine-4-carbonitrile
MethodReagentsConditionsAdvantagesDisadvantages
Direct Amination AmineVariesAtom-economicalCan require harsh conditions
Pinner Reaction Alcohol, HCl (gas)AnhydrousWell-establishedRequires anhydrous conditions, gaseous HCl

Conversion Strategies from Related Pyridine-4-carboxamide Analogues

Another well-established route to nitriles, which can then be converted to amidines, is the dehydration of primary amides. nih.govrsc.org Pyridine-4-carboxamide can be dehydrated to pyridine-4-carbonitrile using various dehydrating agents.

Commonly used dehydrating agents include phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃). chemguide.co.uklibretexts.org The reaction with P₄O₁₀ involves heating a solid mixture of the amide and the dehydrating agent, followed by distillation of the liquid nitrile product. chemguide.co.uk While effective, these traditional dehydrating agents can be harsh and generate significant waste.

More recent developments have introduced milder and more efficient reagents for this conversion. For instance, protocols using tris(dimethylamino)phosphine (P(NMe₂)₃), phosphorus trichloride (B1173362) (PCl₃), or triphenylphosphite (P(OPh)₃) have been developed, offering broad substrate scope and good functional group tolerance under mild conditions. nih.gov An exceptionally fast method involves a catalytic Appel-type dehydration using oxalyl chloride and triethylamine (B128534) with a triphenylphosphine (B44618) oxide catalyst, often completing in under 10 minutes with a low catalyst loading. nih.gov

Once the pyridine-4-carbonitrile is obtained, it can be converted to Pyridine-4-carboximidamide as described in the previous section.

Table 2: Dehydrating Agents for Converting Pyridine-4-carboxamide to Pyridine-4-carbonitrile
Dehydrating AgentConditionsKey Features
Phosphorus(V) oxide (P₄O₁₀) Heating solid mixtureTraditional, effective
Thionyl chloride (SOCl₂) VariesCommon, can be harsh
Tris(dimethylamino)phosphine (P(NMe₂)₃) Reflux in CHCl₃Mild, high-yielding
Catalytic Appel-type Oxalyl chloride, Et₃N, Ph₃PO (cat.)Very fast, low catalyst loading

Green Chemistry Approaches in Amidine Synthesis Relevant to Pyridine-4-carboximidamide Chloride

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of amidines. mdpi.com

Solvent-Free Reaction Systems for Amide and Amidine Formation

A significant advancement in green chemistry is the development of solvent-free reaction systems. These methods not only reduce environmental impact by eliminating solvent waste but can also lead to higher reaction rates and simpler product isolation. bohrium.comresearchgate.net

Solvent-free synthesis of amides has been achieved by the direct heating of a triturated mixture of a carboxylic acid and urea (B33335) with boric acid as a catalyst. bohrium.comsemanticscholar.org This method is simple, efficient, and avoids the use of hazardous solvents. bohrium.comsemanticscholar.org Similarly, solvent-free conditions have been applied to the synthesis of amidines. For example, the addition of amines to nitriles catalyzed by ytterbium amides can be performed at 100°C without a solvent to produce N-arylamidinates in good yields. organic-chemistry.org Another innovative, solvent-free technique for amidine synthesis involves N-iodosuccinimide-promoted cyclization of alkenes and amidines under ball-milling conditions, which is efficient and environmentally friendly. rsc.org

Sustainable Catalytic Methods for Amidine Bond Construction

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions. ucl.ac.uk Several sustainable catalytic methods for amidine synthesis have emerged.

Copper-catalyzed protocols have been developed for the preparation of amidines from the nucleophilic addition of amines to nitriles. mdpi.com One such method uses CuCl as a catalyst in the presence of a base and a ligand under an oxygen atmosphere. mdpi.com Another approach involves a copper-catalyzed aerobic oxidative three-component coupling of a terminal alkyne, a secondary amine, and a sulfonamide. organic-chemistry.org

Palladium catalysts have also been employed in the synthesis of N-substituted amidines from arylboronic acids, isocyanides, and anilines under oxidative conditions. mdpi.com Furthermore, catalyst-free methods are being explored. For instance, a three-component reaction of azidomaleimides with enamines, formed in situ from aldehydes and secondary amines, can produce amidines without the need for a metal catalyst. acs.org

Environmentally Benign Reagents and Reaction Conditions

The use of environmentally benign reagents and mild reaction conditions is crucial for sustainable synthesis. Supercritical carbon dioxide (SCCO₂) has been utilized as a green solvent for polymerization reactions, which can be a step in the synthesis of polymers containing amidine groups. mdpi.com

Water is an ideal green solvent, and methods are being developed to utilize it in synthesis. For example, a cyclic polyamidine was synthesized through a process that included hydrolytic amidinization in water. mdpi.com Another approach uses a Covalent Organic Framework (COF) as a recyclable photocatalyst for the synthesis of amides from alcohols under red light irradiation, offering a sustainable and efficient alternative to traditional methods. dst.gov.in

The selection of reagents also plays a key role. For instance, NaI has been used as a catalyst for the direct condensation of sulfonamides and formamides to synthesize N-sulfonyl formamidines, avoiding hazardous reagents. organic-chemistry.org Boric acid is another example of a cheap, readily available, and environmentally friendly catalyst used in amide synthesis. semanticscholar.org

Table 3: Green Chemistry Approaches for Amidine Synthesis
ApproachMethodCatalyst/ReagentConditionsKey Advantages
Solvent-Free Ball-millingN-iodosuccinimideSolvent-freeHigh efficiency, atom economy
Catalytic Cu-catalyzed aminationCuCl, O₂100 °CGood to excellent yields
Benign Reagents PhotocatalysisCovalent Organic Framework (COF)Red light irradiationRecyclable catalyst, mild conditions

Regioselective Synthesis and Functionalization Strategies for Pyridine-4-carboximidamide Derivatives

The functionalization of the pyridine-4-carboximidamide core is crucial for modifying its properties and for the construction of new molecular entities. Regioselectivity in these reactions is a key aspect, ensuring that substituents are introduced at the desired positions.

The nitrogen atoms of the carboximidamide group are primary sites for substitution, leading to a diverse range of N-substituted derivatives. These substitutions can significantly influence the biological activity and physicochemical properties of the resulting compounds.

One common approach to N-substitution involves the reaction of pyridine-4-carboximidamide with various electrophiles. For instance, N-acylation can be achieved by reacting the parent compound with acylating agents. This transformation introduces an acyl group onto one of the nitrogen atoms of the imidamide moiety, effectively creating a non-basic nitrogen atom within the structure. This can be particularly useful in medicinal chemistry to modulate properties like cell membrane permeability.

Furthermore, the synthesis of N-alkyl derivatives is a key strategy for expanding the chemical space of pyridine-4-carboximidamide analogs. A general and effective method for the N-alkylation of similar amino-heterocycles involves the use of a strong base, such as sodium hydride, to deprotonate the amine, followed by the addition of an alkyl halide. This SN2 reaction proceeds to form the N-alkylated product. For example, the methylation of a substituted pyridin-2-amine has been successfully carried out using methyl iodide in the presence of sodium hydride in dimethylformamide (DMF) at low temperatures. A similar strategy can be applied to pyridine-4-carboximidamide, where the nucleophilic nitrogen of the imidamide group attacks the alkyl halide.

The synthesis of N'-[substituted] pyridine-4-carbohydrazides represents another class of N-substituted derivatives. These compounds can be prepared through the condensation of pyridine-4-carbohydrazide with various substituted aldehydes or ketones.

The introduction of specific functional groups, such as alkyl and sulfonyl moieties, onto the pyridine-4-carboximidamide scaffold is a critical step in the development of new derivatives with tailored properties.

The incorporation of sulfonyl groups has been achieved through the reaction of heterocyclic carbimidates with sulfonamides. This method has been used to synthesize a series of phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides. The reaction typically involves refluxing the carbimidate with the appropriate benzenesulfonamide (B165840) in a high-boiling solvent like diglyme. This approach leads to the formation of N'-sulfonyl-carboximidamides with moderate to very good yields.

Reactant 1Reactant 2Product
Methyl pyrazine-2-carbimidateBenzenesulfonamideN'-(Phenylsulfonyl)pyrazine-2-carboximidamide
Methyl pyrazine-2-carbimidamide4-AminobenzenesulfonamideN'-(4-Aminophenylsulfonyl)pyrazine-2-carboximidamide

This table presents examples of reactions for the synthesis of N-sulfonyl-carboximidamides, a reaction type applicable to pyridine-4-carboximidamide.

While direct C-alkylation of the pyridine ring of pyridine-4-carboximidamide is less commonly described, methods for the regioselective C4-alkylation of pyridines have been developed. These methods often involve the use of a blocking group to direct the alkylation to the desired position. For instance, a maleate-derived blocking group can be used to achieve Minisci-type decarboxylative alkylation at the C-4 position of the pyridine ring. Although this method starts with pyridine itself, it highlights a potential strategy for accessing C4-alkylated pyridine precursors that could then be converted to the corresponding carboximidamide.

More commonly, alkyl groups are introduced on the nitrogen atoms of the carboximidamide moiety, as described in the N-alkylation strategies in the previous section.

Synthetic Utility of Pyridine-4-carboximidamide Chloride as a Chemical Intermediate

Pyridine-4-carboximidamide chloride, also known as isonicotinamidine (B1297283) hydrochloride, is a valuable and versatile intermediate in organic synthesis. nih.govnih.gov Its utility stems from the reactive nature of the carboximidamide group, which can participate in a variety of chemical transformations to build more complex molecular architectures.

A significant application of pyridine-4-carboximidamide chloride is in the synthesis of pharmacologically active compounds. nih.gov It serves as a key precursor for the preparation of various heterocyclic systems. For example, it has been utilized as an important intermediate in the synthesis of a series of new piperidinyl- and 1,2,3,6-tetrahydropyridinylpyrimidine derivatives. nih.gov The unique structure of isonicotinamidine, which can exist as a hydrochloride or acetate (B1210297) salt, makes it a readily available and reactive building block for these syntheses. nih.gov

The imidamide functional group can react with bifunctional reagents to construct new rings. For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of substituted pyrimidine (B1678525) rings. The presence of both a nucleophilic amine and an electrophilic imine-like carbon within the carboximidamide moiety allows for cyclocondensation reactions.

Furthermore, the synthesis of N-substituted derivatives, as detailed in the preceding sections, is in itself a major aspect of the synthetic utility of pyridine-4-carboximidamide chloride. By serving as a scaffold for the introduction of various functional groups, it enables the generation of libraries of compounds for screening in drug discovery programs. The ability to readily modify the parent structure through N-alkylation, N-acylation, and N-sulfonylation underscores its importance as a versatile chemical intermediate.

Chemical Reactivity and Mechanistic Investigations of Pyridine 4 Carboximidamide Chloride

Nucleophilic Reactivity of the Imidamide Moiety

The imidamide moiety, also known as an amidine, is a functional group with a unique reactivity profile. The presence of two nitrogen atoms attached to the same carbon atom allows for interesting nucleophilic behavior. While amides are generally considered poor nucleophiles due to the delocalization of the nitrogen lone pair into the carbonyl group, the imidamide anion can exhibit enhanced nucleophilic reactivity. researchgate.net This increased reactivity is attributed to the deprotonation of the amide, which makes the nitrogen atom more nucleophilic and favors N-attack over O-attack in reactions. researchgate.net

The nucleophilic nature of the imidamide moiety of pyridine-4-carboximidamide can be harnessed in reactions with heterocyclic azadienes. These reactions can lead to the formation of new heterocyclic ring systems through cyclization pathways. For instance, isonicotinamidine (B1297283), another name for pyridine-4-carboximidamide, has been utilized as a key intermediate in the synthesis of various pharmacologically active piperidinyl- and 1,2,3,6-tetrahydropyridinylpyrimidine derivatives. nih.gov

Due to the inherent low electrophilicity of amides, their functionalization often requires a pre-activation step. nih.gov Electrophilic activation is a common strategy to enhance the reactivity of the amide carbonyl group. nih.govnih.gov This can be achieved using various reagents, such as triflic anhydride (B1165640) (Tf₂O) in combination with pyridine (B92270) bases. nih.govacs.org This combination has proven effective for functionalizing both the carbonyl portion and the α-position of amides. acs.org

The mechanism of electrophilic activation typically involves the reaction of the amide with an electrophilic activator, like triflic anhydride, to form a highly reactive intermediate such as a nitrilium ion. nih.gov This intermediate is then susceptible to nucleophilic attack. nih.gov Lewis acids, such as those based on transition metals, can also be employed to increase the electrophilicity of amides, facilitating subsequent nucleophilic attack. nih.gov

Under acidic conditions, the hydrolysis of amides proceeds through protonation of the amide carbonyl, which increases the electrophilicity of the carbonyl carbon. libretexts.org This allows for the addition of water and subsequent formation of a tetrahedral intermediate. libretexts.org In contrast, base-promoted hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org

Alkylation Reactions and Mechanism in Pyridine-4-carboximidamide Systems

Alkylation of the pyridine ring is a significant transformation in organic synthesis. The pyridine ring itself is electron-deficient, making it less susceptible to electrophilic aromatic substitution compared to benzene. wikipedia.orgyoutube.com Consequently, direct alkylation of pyridines can be challenging and often requires specific catalytic systems or pre-functionalization of the pyridine ring. youtube.comnih.govnih.gov

Recent advancements have led to methods for the direct and regioselective C-4 alkylation of pyridines. nih.govnih.govnih.gov One such method involves the use of a maleate-derived blocking group that facilitates Minisci-type decarboxylative alkylation specifically at the C-4 position. nih.govnih.govchemrxiv.org Another approach utilizes a nickel/Lewis acid cooperative catalysis system to achieve direct C-4 selective addition of pyridine across alkenes and alkynes. nih.gov

While N-alkylation is a common reaction for pyridines and related heterocycles, O-alkylation can also occur, particularly in systems with tautomerizable functional groups like 2-pyridones. gcwgandhinagar.comrsc.org The regioselectivity between N- and O-alkylation is influenced by factors such as the substrate, alkylating agent, and reaction conditions. nih.govresearchgate.net In some cases, a mixture of N- and O-alkylated products is obtained. nih.gov For instance, the direct alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones with alkyl halides can yield both N- and O-alkylated derivatives. nih.gov However, methods for selective O-alkylation have been developed, such as the TfOH-catalyzed carbenoid insertion for 2-pyridones, which provides the desired O-alkylated products with high regioselectivity. rsc.org

The efficiency and regioselectivity of pyridine alkylation are significantly influenced by the structure of the alkyl group and the reaction conditions. For instance, in the nickel/Lewis acid-catalyzed C-4 alkylation of pyridine, a variety of substituents on the alkene are tolerated, leading to linear 4-alkylpyridines. nih.gov However, the reaction with styrene (B11656) results in branched 4-alkylpyridines. nih.gov The choice of the leaving group on the alkylating agent also plays a crucial role; for example, using iodinated derivatives in the alkylation of pyrimidin-2(1H)-one leads to higher yields compared to brominated or chlorinated analogs. nih.gov Temperature can also be a critical factor, as seen in the alkylation of 3,6-disubstituted pyrimidine (B1678525) derivatives where room temperature favors O-alkylation while higher temperatures lead exclusively to N-alkylation. researchgate.net

Table 1: Factors Influencing Pyridine Alkylation

FactorInfluenceExample
Catalyst System Determines regioselectivity and efficiency.Nickel/Lewis acid catalysis promotes C-4 alkylation. nih.gov
Blocking Group Can direct alkylation to a specific position.Maleate-derived blocking group enables C-4 Minisci-type alkylation. nih.govnih.govchemrxiv.org
Alkylating Agent Structure and leaving group affect reactivity and product.Styrene leads to branched products; iodo- leaving groups give higher yields than bromo- or chloro-. nih.govnih.gov
Reaction Conditions Temperature can alter the regioselectivity (N- vs. O-alkylation).Higher temperatures can favor N-alkylation over O-alkylation in certain systems. researchgate.net
Substituents Electron-donating groups on the pyridine ring can facilitate the reaction.Methyl groups on the pyridine ring lower the required reaction temperature for nitration. youtube.com

Intramolecular Rearrangements and Tautomeric Equilibria in Pyridine-4-carboximidamides

The structure of pyridine-4-carboximidamide allows for the possibility of intramolecular rearrangements and the existence of tautomeric equilibria. The imidamide group itself can exist in different tautomeric forms. In the solid state, the cation of pyridine-4-carboximidamide hydrochloride exists with a dihedral angle of 42.1° between the pyridyl ring and the plane of the imidamide group. nih.gov The crystal structure is stabilized by a network of N—H⋯N and N—H⋯Cl hydrogen bonds, forming two-dimensional layers. nih.gov

Reaction Kinetics and Transition State Analysis

A comprehensive understanding of the chemical reactivity of Pyridine-4-carboximidamide chloride necessitates a detailed investigation into its reaction kinetics and the analysis of transition states for its various transformations. However, a review of the current scientific literature reveals a notable absence of specific studies focused directly on the reaction kinetics and transition state analysis of Pyridine-4-carboximidamide chloride.

While direct data is lacking, valuable insights can be inferred from studies on structurally related compounds, particularly pyridine carboxamides. These analogous molecules provide a basis for understanding the potential reactivity patterns, and the methodologies employed in their studies highlight the experimental and computational approaches that would be necessary to characterize Pyridine-4-carboximidamide chloride.

Research into the reactivity of pyridine carboxamide derivatives has utilized a combination of spectroscopic techniques and quantum-chemical calculations to elucidate reaction mechanisms and transition states. For instance, studies on the alkylation of pyridine carboxamides have proposed transition state models to explain the observed product distributions and reaction yields. These models often consider the influence of the position of the carboxamide group on the pyridine ring and the role of intermolecular interactions in stabilizing the transition state.

One such study on the reaction of pyridine carboxamides with 1,3-propanesultone revealed that the position of the amide group (ortho, meta, or para) significantly influences the reaction yield. nih.gov Quantum-chemical calculations were employed to model the transition state, suggesting that hydrogen bonding between the sultone and the amide hydrogen can stabilize the transition state and increase the reaction yield for meta-isomers. nih.govmdpi.com The calculated N-H hydrogen bond breaking energy in one of the model compounds was found to be 15.3 kJ mol⁻¹. mdpi.com

The following table summarizes the influence of the substituent position on the reaction yield in the alkylation of pyridine carboxamides, which can serve as a proxy for understanding potential reactivity trends.

Table 1: Effect of Substituent Position on the Reaction Yield of Pyridine Carboxamides

Substituent Position Relative Reaction Yield
ortho Lower
meta Higher
para Higher

This table is based on qualitative findings for pyridine carboxamides and is intended to be illustrative of potential trends for Pyridine-4-carboximidamide chloride.

Kinetic studies on pyridine carboxamide and carbothioamide derivatives as urease inhibitors have also been conducted. nih.gov These studies determined the half-maximal inhibitory concentration (IC₅₀) values, which provide a measure of the compounds' potency. While not a direct measure of reaction rate, these values are derived from kinetic assays and reflect the interaction of the compounds with a biological target.

Table 2: Urease Inhibition Data for Pyridine Carboxamide and Carbothioamide Derivatives

Compound IC₅₀ (µM)
5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide 1.07 ± 0.043
pyridine 2-yl-methylene hydrazine carboxamide 2.18 ± 0.058

This data is for pyridine carboxamide derivatives and not Pyridine-4-carboximidamide chloride.

To perform a rigorous kinetic and transition state analysis for Pyridine-4-carboximidamide chloride, a combination of experimental and computational methods would be required. Experimental approaches would involve monitoring the rate of reaction under various conditions (e.g., temperature, pH, concentration) using techniques such as UV-Vis spectroscopy, NMR spectroscopy, or chromatography. The data obtained would allow for the determination of rate constants, activation parameters (enthalpy and entropy of activation), and the elucidation of the rate law.

Computational chemistry, particularly density functional theory (DFT), would be a powerful tool for investigating the transition states of reactions involving Pyridine-4-carboximidamide chloride. These calculations can provide detailed information about the geometry, energy, and vibrational frequencies of the transition state, offering insights into the reaction mechanism at a molecular level.

Coordination Chemistry and Metal Complexation of Pyridine 4 Carboximidamide Ligands

Pyridine-4-carboximidamide as a Chelating Ligand

Pyridine-4-carboximidamide, also known as 4-amidinopyridine, is a molecule with significant potential as a chelating ligand in coordination chemistry. Its structural features allow for versatile binding to metal ions, influencing the geometry and properties of the resulting complexes.

Donor Atom Versatility and Binding Modes (e.g., N,N-Coordination)

Pyridine-4-carboximidamide possesses multiple donor atoms, primarily the nitrogen atoms of the pyridine (B92270) ring and the carboximidamide group, which can engage in coordination with a metal center. The most anticipated binding mode is as a bidentate ligand, forming a stable chelate ring through N,N-coordination. This involves the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the amidine group. This mode of coordination is common for ligands containing both a pyridine ring and a side chain with a donor atom.

While the bidentate N,N-coordination is expected to be prevalent, the versatility of the amidine group could allow for other binding modes. For instance, it could act as a monodentate ligand, coordinating only through the pyridine nitrogen, particularly if the metal center is sterically hindered. Alternatively, the amidine group could bridge two metal centers, leading to the formation of polynuclear complexes. The specific binding mode adopted will be influenced by factors such as the nature of the metal ion, the solvent system, and the presence of counter-ions.

The coordination chemistry of analogous aminopyridinato ligands has been extensively studied, revealing that they can act as versatile ligands, stabilizing metals in various oxidation states. nih.gov For example, 2-aminopyridine (B139424) derivatives have been shown to form stable complexes with a range of transition metals, often acting as bidentate N,N-donors. nih.gov

Ligand Structural Features and Stereochemical Requirements in Metal Binding

The geometry of the Pyridine-4-carboximidamide ligand plays a crucial role in its coordination behavior. The pyridine ring provides a rigid framework, while the C-C bond connecting it to the carboximidamide group allows for some rotational freedom. For effective chelation, the ligand must adopt a conformation that allows both donor nitrogen atoms to approach the metal center at an appropriate distance and angle to form a stable chelate ring.

Formation of Metal Complexes with Transition Metals and Main Group Elements

The ability of Pyridine-4-carboximidamide to form complexes with a wide array of metal ions, including both transition metals and main group elements, is anticipated based on the known coordination chemistry of similar pyridine-based ligands.

Synthetic Approaches to Pyridine-4-carboximidamide Metal Complexes

The synthesis of metal complexes with Pyridine-4-carboximidamide ligands can be achieved through several established methods in coordination chemistry. A common approach involves the direct reaction of the ligand, typically in its hydrochloride salt form (Pyridine-4-carboximidamide hydrochloride), with a suitable metal salt in a polar solvent like ethanol (B145695) or methanol. ekb.egjscimedcentral.com The reaction mixture is often heated to facilitate the complex formation, followed by cooling to induce crystallization of the product. ekb.eg

Another synthetic route is the salt metathesis reaction. This involves the deprotonation of the ligand using a strong base to generate the corresponding amidinate anion, which then reacts with a metal halide, leading to the formation of the desired complex and a salt byproduct. This method is particularly useful for preparing complexes with metals in lower oxidation states. For related aminopyridinato ligands, synthetic protocols such as amine elimination, alkane elimination, and silyl (B83357) chloride elimination have also been successfully employed to generate group-IV metal complexes. nih.gov

The choice of synthetic method will depend on the specific metal, its oxidation state, and the desired final complex. Characterization of the resulting complexes typically involves techniques such as single-crystal X-ray diffraction, FT-IR spectroscopy, and elemental analysis.

Influence of Metal Center and Anions on Coordination Geometry

The identity of the metal center has a profound impact on the coordination geometry of the resulting complex. Transition metals with different d-electron configurations exhibit distinct preferences for specific coordination numbers and geometries. For example, Ni(II) can form square planar, tetrahedral, or octahedral complexes depending on the ligand field strength and steric factors. jscimedcentral.com Similarly, Cu(II) is known for its distorted octahedral or square planar geometries due to the Jahn-Teller effect. The size of the metal ion also plays a role; larger ions can accommodate a higher coordination number.

The nature of the anions present in the reaction mixture or in the final product can also significantly influence the coordination geometry. Anions can act as coordinating ligands, competing with the primary ligand for sites on the metal center, or they can be non-coordinating, simply balancing the charge of the complex cation. In lead(II) coordination polymers, for instance, the choice of anion has been shown to guide the self-assembly process and determine the final structure. kombyonyx.com The presence of different halide anions (Cl-, Br-, I-) in organometallic complexes of pyridine-2-carbothioamide (B155194) has been shown to affect the stability and anticancer activity of the compounds. mdpi.com

Table 1: Expected Coordination Geometries of Pyridine-4-carboximidamide Complexes with Various Metal Ions

Metal IonTypical Coordination NumberExpected GeometryNotes
Cu(II)4, 6Square Planar, Distorted OctahedralSubject to Jahn-Teller distortion.
Ni(II)4, 6Square Planar, Tetrahedral, OctahedralGeometry is sensitive to ligand field and steric effects. jscimedcentral.com
Zn(II)4, 6Tetrahedral, OctahedralPrefers tetrahedral geometry with smaller ligands.
Mn(II)4, 6Tetrahedral, OctahedralHigh-spin complexes are common.
Co(II)4, 6Tetrahedral, OctahedralCan form both tetrahedral and octahedral complexes depending on conditions.
Fe(III)4, 6Tetrahedral, OctahedralOften forms high-spin octahedral complexes.
Ru(II)6OctahedralForms stable, often kinetically inert, complexes.
Rh(III)6OctahedralForms stable, kinetically inert complexes.

This table is based on the known coordination preferences of metal ions and the expected behavior of Pyridine-4-carboximidamide as a ligand, by analogy with similar N-donor ligands. Specific experimental data for Pyridine-4-carboximidamide complexes are limited.

Electronic Properties and Redox Behavior of Pyridine-4-carboximidamide Metal Complexes

The electronic properties of metal complexes are a direct consequence of the interaction between the metal d-orbitals and the ligand orbitals. In complexes of Pyridine-4-carboximidamide, the pyridine ring can act as a π-acceptor, withdrawing electron density from the metal center, while the amidine group is generally considered a σ-donor. This interplay of electronic effects will influence the color, magnetic properties, and reactivity of the complexes.

The redox behavior of these complexes is of particular interest. Both the metal center and the ligand can potentially undergo redox reactions. The metal can be oxidized or reduced, leading to changes in its oxidation state. The ligand itself may also be redox-active, especially given the presence of the electron-rich pyridine and amidine moieties. The study of metal complexes with redox-active N-heterocyclic carbene ligands has shown that the ligand can be the site of oxidation, significantly modifying the electronic properties of the complex. nih.gov

Cyclic voltammetry is a key technique for investigating the redox behavior of these complexes, allowing for the determination of reduction and oxidation potentials. The electrochemical properties are expected to be tunable by modifying the substituents on the pyridine ring or the amidine group, which would alter the electron-donating or -withdrawing nature of the ligand. In iron complexes with substituted pyridinophane ligands, for example, substitution on the pyridine ring provides a handle to regulate the redox potential of the metal center. mdpi.com Similarly, in ruthenium complexes with bidentate ligands where a pyrrole (B145914) ring replaces a pyridine ring, changes in the redox potentials are interpreted in terms of charge delocalization on the ligand. nih.gov

The electronic properties and redox behavior of Pyridine-4-carboximidamide metal complexes are anticipated to be rich and varied, offering potential applications in areas such as catalysis and materials science.

Supramolecular Assembly and Hydrogen Bonding Networks in Crystalline Structures

The crystal structure of pyridine-4-carboximidamide;chloride (also known as isonicotinamidine (B1297283) hydrochloride) reveals a complex and well-defined three-dimensional supramolecular network governed by a variety of hydrogen bonding interactions. nih.govnih.gov X-ray diffraction studies have elucidated the specific interactions that dictate the packing of the C₆H₈N₃⁺ cations and Cl⁻ anions in the solid state.

In the crystalline salt, each pyridine-4-carboximidamide cation is intricately connected to its neighbors. nih.gov It links to two symmetry-related cations through N—H⋯N hydrogen bonds. nih.govnih.gov These bonds specifically involve the nitrogen atom of the pyridine ring and one of the NH₂ groups of an adjacent cation. nih.govnih.gov

Simultaneously, each cation is bonded to two chloride ions via N—H⋯Cl hydrogen bonds. nih.govnih.gov This network of N—H⋯N and N—H⋯Cl hydrogen bonds collectively extends the structure into two-dimensional layers. nih.gov These layers are further interconnected by weak C—H⋯Cl interactions, ultimately building a robust three-dimensional supramolecular framework. nih.gov

The cation itself is not planar; there is a notable dihedral angle of 42.1° between the pyridyl ring and the plane formed by the carboximidamide group [C6, N2, N3]. nih.gov The crystal system is orthorhombic, and the detailed crystallographic parameters have been determined at a temperature of 293 K. nih.gov

Crystal Data for this compound

Parameter Value
Formula C₆H₈N₃⁺·Cl⁻
Molecular Weight 157.60
Crystal System Orthorhombic
a 7.3928 (13) Å
b 10.4467 (16) Å
c 18.925 (3) Å
Volume 1461.6 (4) ų
Z 8
Radiation Mo Kα
Temperature 293 K

Data sourced from reference nih.gov

This intricate network of hydrogen bonds is a key feature of the solid-state structure of this compound, distinguishing it from related structures like pyridine-2-carboximidamidate chloride monohydrate, where water molecules also participate in creating a three-dimensional network. researchgate.net The specific arrangement highlights the role of both strong N-H⋯N and N-H⋯Cl bonds and weaker C-H⋯Cl interactions in directing the supramolecular assembly. nih.gov

Spectroscopic and Structural Characterization of Pyridine 4 Carboximidamide Chloride and Its Complexes

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a important tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of Pyridine-4-carboximidamide chloride and its derivatives reveals characteristic vibrational frequencies that provide insight into their molecular structure.

In studies of pyridine (B92270) and its complexes, specific bands are indicative of its coordination and structural state. For instance, bands around 1450 cm⁻¹ are often associated with pyridine coordinated to Lewis acid sites, while bands near 1437 cm⁻¹ suggest the presence of free pyridine. researchgate.net The formation of pyridinium (B92312) cations can be identified by bands appearing near 1540 cm⁻¹. researchgate.net

The interaction of pyridine with other molecules, such as through hydrogen bonding, can cause noticeable shifts in the vibrational frequencies. For example, the formation of hydrogen bonds generally leads to a shift to higher frequencies. ucl.ac.uk In the context of pyridine-containing complexes, the metal-ligand bond also gives rise to specific vibrational modes. The Ag-N stretching vibrations in silver-pyridine complexes, for instance, appear in the low-frequency region of the Raman spectrum. mdpi.com

The vibrational spectrum of pyridine itself shows characteristic aromatic C-H vibrations in the 3150-3000 cm⁻¹ region and aromatic C=C and C=N vibrations between 1650-1400 cm⁻¹. pw.edu.pl Quaternization of the pyridine nitrogen leads to observable changes in these regions, indicating alterations in the molecule's aromaticity. pw.edu.pl

The following table summarizes key FT-IR vibrational frequencies observed for pyridine and related compounds, which are instrumental in the analysis of Pyridine-4-carboximidamide chloride.

Functional Group/VibrationTypical Wavenumber (cm⁻¹)Reference
Aromatic C-H Stretch3150-3000 pw.edu.pl
Pyridinium Cation~1540 researchgate.net
Coordinated Pyridine~1450 researchgate.net
Free Pyridine~1437 researchgate.net
Aromatic C=C and C=N Stretch1650-1400 pw.edu.pl
Metal-Coordinated Pyridine Ring~412 mdpi.com

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

Chemical Shift Assignments and Structural Elucidation

In the ¹H NMR spectrum of pyridine-containing compounds, the chemical shifts of the pyridine protons are highly sensitive to their electronic environment. For instance, in oxoiron(IV) complexes with pyridine ligands, the chemical shifts of the β-protons can vary by as much as 50 ppm depending on their orientation relative to the Fe=O unit. nsf.gov Specifically, β-protons in one orientation can show signals at 44 and -17 ppm, while another orientation results in signals at 30 and -11 ppm. nsf.gov

The ¹³C NMR spectrum of pyridine also shows distinct chemical shifts for its carbon atoms. The typical assignments for pyridine are approximately 150 ppm for C2, 124 ppm for C3, and 136 ppm for C4. testbook.com These shifts are influenced by the electronegativity of the adjacent nitrogen atom and the aromatic ring current. testbook.com The carbon atom at the C2 position, being directly attached to the nitrogen, is the most deshielded. testbook.com

The following tables present typical ¹H and ¹³C NMR chemical shift ranges for pyridine and its derivatives, which are essential for the structural analysis of Pyridine-4-carboximidamide chloride.

¹H NMR Chemical Shifts for Pyridine Protons in Metal Complexes

Proton Chemical Shift Range (ppm) Reference
β-H (subset a) 44, -17 nsf.gov
β-H (subset b) 30, -11 nsf.gov

¹³C NMR Chemical Shifts for Pyridine

Carbon Atom Chemical Shift (ppm) Reference
C2 150 testbook.com
C3 124 testbook.com

Two-Dimensional NMR Techniques (HSQC, HMBC) for Unequivocal Assignments

To resolve ambiguities in spectral assignments, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

HSQC experiments establish correlations between protons and their directly attached carbon atoms (one-bond ¹H-¹³C correlations). libretexts.orgcolumbia.edu This is particularly useful for distinguishing between different CH, CH₂, and CH₃ groups. columbia.edu

HMBC experiments, on the other hand, reveal long-range correlations between protons and carbons that are separated by two to four bonds. libretexts.orgcolumbia.edu This information is crucial for piecing together the carbon skeleton of a molecule and confirming the connectivity between different functional groups. libretexts.org The intensity of HMBC cross-peaks depends on the magnitude of the long-range coupling constants. columbia.edu

For complex molecules, the combination of HSQC and HMBC provides a powerful tool for unambiguous assignment of all proton and carbon signals, leading to a definitive structural elucidation. libretexts.orgcolumbia.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For Pyridine-4-carboximidamide chloride, the molecular formula is C₆H₈N₃⁺·Cl⁻, resulting in a molecular weight of 157.60 g/mol for the salt. nih.gov

The mass spectrum of a compound provides a unique fingerprint based on the fragmentation of the molecule upon ionization. Analyzing these fragments helps in confirming the proposed structure. While specific fragmentation data for Pyridine-4-carboximidamide chloride is not detailed in the provided search results, general principles of mass spectrometry would apply. The molecular ion peak would be expected, followed by peaks corresponding to the loss of specific fragments, such as the chloride ion or parts of the pyridine and carboximidamide groups.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This technique has been used to determine the solid-state structure of Pyridine-4-carboximidamide chloride. nih.gov

The compound crystallizes in the orthorhombic space group with specific unit cell dimensions. nih.gov In the crystal structure, the pyridinecarboximidamidate cations are linked to each other through N—H···N hydrogen bonds and to the chloride anions via N—H···Cl hydrogen bonds. nih.govnih.gov These interactions form two-dimensional layers, which are further connected by weak C—H···Cl interactions to create a three-dimensional supramolecular network. nih.govnih.gov

Bond Lengths, Angles, and Dihedral Angles

The crystal structure reveals a dihedral angle of 42.1° between the pyridyl ring and the plane formed by the N2, N3, and C6 atoms of the carboximidamide group. nih.gov The hydrogen bonding interactions have specific bond lengths and angles, for example, the C···Cl distance in the weak C—H···Cl interaction is 3.556(2) Å. nih.gov

The following table summarizes the crystallographic data for Pyridine-4-carboximidamide chloride.

ParameterValueReference
Molecular FormulaC₆H₈N₃⁺·Cl⁻ nih.gov
Molecular Weight157.60 nih.gov
Crystal SystemOrthorhombic nih.gov
a7.3928 (13) Å nih.gov
b10.4467 (16) Å nih.gov
c18.925 (3) Å nih.gov
V1461.6 (4) ų nih.gov
Z8 nih.gov
Dihedral Angle (pyridyl ring and N2,N3,C6 plane)42.1° nih.gov
C···Cl distance (weak interaction)3.556 (2) Å nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

The supramolecular architecture of pyridine-4-carboximidamide chloride in the solid state is significantly influenced by a network of intermolecular hydrogen bonds. X-ray crystallographic studies reveal a complex array of interactions that dictate the packing of the molecules in the crystal lattice. nih.gov

In the crystalline structure of pyridine-4-carboximidamide chloride (C₆H₈N₃⁺·Cl⁻), each cation is intricately linked to neighboring species. nih.gov These connections are primarily governed by N—H⋯N and N—H⋯Cl hydrogen bonds. Specifically, the pyridine nitrogen atom and one of the NH₂ groups of a pyridine-4-carboximidamide cation form N—H⋯N hydrogen bonds with two adjacent cations. nih.gov Simultaneously, the cation is bonded to two chloride ions via N—H⋯Cl hydrogen bonds. nih.gov This arrangement of hydrogen bonds results in the formation of two-dimensional layers. nih.gov

The hydrogen bonding parameters, such as donor-acceptor distances, are critical in understanding the strength and nature of these interactions. While specific bond lengths for pyridine-4-carboximidamide chloride are detailed in crystallographic information files, a general comparison can be made with other hydrogen-bonded systems. For example, in quinolinium-4-carboxylate dihydrate, N-H•••O and O-H•••O hydrogen bond donor-acceptor distances range from 2.688 (2) to 2.852 (3) Å. nih.gov In another related structure, N-(4-carboxybenzyl)pyridinium bromide, a [C(O)OH•••Br] hydrogen bond is observed with an O•••Br distance of 3.199(5) Å. nsf.gov These values provide a context for the types of distances that can be expected in similar molecular crystals.

The table below summarizes the key intermolecular interactions observed in the crystal structure of pyridine-4-carboximidamide chloride.

Interacting SpeciesType of InteractionStructural Motif
Pyridine-4-carboximidamide Cation and symmetry-related CationN—H⋯NLinks cations together
Pyridine-4-carboximidamide Cation and Chloride IonN—H⋯ClConnects cations to anions
Overall Crystal StructureN—H⋯N and N—H⋯ClForms two-dimensional layers
Between LayersC—H⋯ClCreates a three-dimensional network

Table 1: Summary of Intermolecular Interactions in Pyridine-4-carboximidamide Chloride. nih.gov

Quantitative Analytical Methodologies (e.g., LC-MS/MS) for Reaction Monitoring

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and indispensable tool for the quantitative analysis of various compounds, including pyridine-4-carboximidamide and its derivatives. nih.govrsc.org This technique is particularly valuable for reaction monitoring due to its high sensitivity, selectivity, and speed. nih.govrsc.org

A specific LC-MS/MS method has been developed and validated for the determination of N-alkyloxypyridine-4-carboximidamide, a derivative of the title compound. nih.gov This method demonstrates the feasibility of using LC-MS/MS to monitor and control the synthesis process of such compounds directly from the reaction mixture. nih.gov The methodology is characterized by its accuracy and ease of performance. nih.gov

The developed LC-MS/MS method for N-alkyloxypyridine-4-carboximidamide was validated for linearity, precision, and accuracy. nih.gov The limits of detection were found to be in the low range of 0.0125–0.05 ng mL⁻¹, with a precision below 1.5%. nih.gov Such low detection limits are crucial for monitoring trace amounts of reactants, products, and potential impurities during a chemical synthesis. The method proved to be relatively unsusceptible to matrix effects, which is a common challenge in complex sample matrices like reaction mixtures. nih.gov

For quantitative analysis using LC-MS/MS, multiple reaction monitoring (MRM) is a commonly employed scan mode. nih.govnih.gov In MRM, specific precursor-to-product ion transitions are monitored for the analyte of interest and an internal standard. This enhances the selectivity and sensitivity of the analysis. nih.gov For instance, in the analysis of 5-aminoimidazole-4-carboxamide, a related compound, the MRM transition m/z 127→110 was used for the analyte. nih.gov The selection of appropriate MRM transitions is a critical step in method development to ensure precise quantification. nih.gov

The table below outlines the key parameters and findings from the validated LC-MS/MS method for the quantitative analysis of N-alkyloxypyridine-4-carboximidamide, which serves as a pertinent example for the application of this technique in monitoring reactions involving pyridine-4-carboximidamide derivatives.

ParameterFindingReference
AnalyteN-alkyloxypyridine-4-carboximidamide nih.gov
Analytical TechniqueLC-MS/MS nih.gov
ApplicationMonitoring and control of the synthesis process nih.gov
Validation ParametersLinearity, Precision, Accuracy nih.gov
Limit of Detection (LOD)0.0125–0.05 ng mL⁻¹ nih.gov
PrecisionBelow 1.5% nih.gov
Matrix EffectsRelatively unsusceptible nih.gov

Table 2: Key Features of a Validated LC-MS/MS Method for Quantitative Analysis of a Pyridine-4-carboximidamide Derivative. nih.gov

Computational Chemistry Investigations of Pyridine 4 Carboximidamide Systems

Quantum Chemical Calculations (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed analysis of the electronic structure of molecules like pyridine-4-carboximidamide. Through DFT calculations, researchers can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and properties.

Studies have employed DFT methods, such as PBE-D3, to investigate the adsorption of pyridine (B92270) derivatives on catalyst surfaces, providing insights into the electronic interactions at play. rsc.org For instance, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can reveal the regions of the molecule most likely to participate in chemical reactions. nih.gov The energy gap between HOMO and LUMO is a crucial parameter, with a smaller gap often indicating higher reactivity. mdpi.com

Natural Bond Orbital (NBO) analysis, another quantum chemical tool, has been used to understand hyperconjugative interactions and charge delocalization within similar molecular systems. nih.gov Furthermore, DFT calculations have been instrumental in analyzing the electronic structure of pyridine-containing compounds to understand their reactivity and potential as corrosion inhibitors or in other applications. mdpi.comuctm.edu These computational investigations provide a detailed picture of the electronic landscape of pyridine-4-carboximidamide, which is essential for predicting its chemical behavior.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an invaluable asset for mapping out the intricate pathways of chemical reactions involving pyridine-4-carboximidamide systems. By simulating the reaction at a molecular level, researchers can identify key intermediates, transition states, and the energetic profiles that govern the transformation.

Transition State Characterization and Energy Barriers

A critical aspect of mechanistic studies is the characterization of transition states—the high-energy species that exist transiently between reactants and products. Computational methods allow for the precise determination of the geometry and energy of these fleeting structures. The energy barrier, or activation energy, which is the energy difference between the reactants and the transition state, dictates the rate of the reaction.

For related pyridine systems, computational studies have been used to understand how factors like hydrogen bonding can influence the energy barrier of a reaction, for example, by stabilizing the transition state. mdpi.com The ability to calculate these energy barriers provides a quantitative measure of reaction feasibility and helps in understanding why certain reaction pathways are preferred over others.

Understanding Reaction Selectivity and Intermediates

Many chemical reactions can potentially lead to multiple products. Computational modeling is particularly adept at unraveling the factors that control reaction selectivity. By comparing the energy barriers of different possible pathways, chemists can predict which product is most likely to form.

In the context of pyridine chemistry, computational studies have been crucial in explaining the regioselectivity of reactions, such as the C4-selective amination of pyridines. nih.gov These models can reveal the subtle electronic and steric effects that direct the reaction to a specific position on the pyridine ring. Furthermore, the identification of reaction intermediates, which are species that are formed and consumed during the course of a reaction, is a key output of mechanistic modeling. For example, zwitterionic adducts have been identified as intermediates in the reaction of pyridines with benzyne. researchgate.net

Prediction and Analysis of Molecular Properties (e.g., Protonation Equilibria)

Beyond reaction dynamics, computational chemistry is widely used to predict a range of molecular properties. For pyridine-4-carboximidamide, a property of significant interest is its protonation equilibria. The ability of the pyridine nitrogen and the carboximidamide group to accept a proton is fundamental to its behavior in biological and chemical systems.

Computational methods can be used to calculate the pKa values of different sites within the molecule, providing a quantitative measure of their basicity. wikipedia.org These predictions are based on the calculated energies of the protonated and deprotonated forms of the molecule. Understanding protonation equilibria is crucial, as the charge state of the molecule can dramatically influence its solubility, receptor binding, and catalytic activity. For example, studies on related pyridine oximes have shown that the protonated forms can have significantly different interaction energies with surfaces compared to their neutral counterparts. mdpi.com

Ligand Design and Structure-Activity Relationship Studies via Computational Approaches

The principles of computational chemistry are extensively applied in the rational design of new ligands and in understanding the structure-activity relationships (SAR) of bioactive molecules. nih.gov For systems related to pyridine-4-carboximidamide, computational approaches can guide the modification of the molecular structure to enhance desired properties, such as binding affinity to a biological target. nih.govresearchgate.net

Computational techniques like quantitative structure-activity relationship (QSAR) modeling can establish a mathematical correlation between the structural features of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized molecules. Molecular docking simulations can predict the binding mode and affinity of a ligand to a receptor, providing a visual and energetic basis for SAR. mdpi.comresearchgate.net These computational tools enable a more focused and efficient approach to drug discovery and materials science, reducing the need for extensive and costly experimental screening. researchgate.net

Advanced Applications in Chemical Sciences Utilizing Pyridine 4 Carboximidamide Derivatives

Catalysis and Organometallic Applications

Pyridine-carboximidamide derivatives have emerged as a significant class of ligands in organometallic chemistry and catalysis. Their modular structure allows for fine-tuning of steric and electronic properties, which is crucial for controlling the activity and selectivity of metal catalysts in a wide array of chemical transformations.

In homogeneous catalysis, the ligand bound to the metal center plays a pivotal role in determining the outcome of the reaction. Pyridine-carboximidamide derivatives are effective ligands due to their strong σ-donating and π-accepting characteristics, which stabilize metal centers in various oxidation states throughout a catalytic cycle. The bidentate N,N'-coordination of the carboximidamide moiety, along with the pyridine (B92270) nitrogen, can form stable chelate rings with transition metals, enhancing catalyst stability and performance. Researchers have developed various monophosphine ligands based on heterocyclic structures, including imidazopyridines, for use in metal-catalyzed reactions. nih.govresearchgate.net These ligands are designed to influence the critical oxidative addition and reductive elimination steps in catalytic cycles. nih.gov

One of the most impactful applications of these derivatives is in the field of cross-coupling reactions. Nickel complexes featuring carboximidamide ligands have proven to be highly effective catalysts for reductive cross-electrophile couplings (CEC), a powerful method for forming C(sp²)–C(sp³) bonds. tcichemicals.comtcichemicals.com These reactions couple readily available and easy-to-handle aryl halides and alkyl halides, bypassing the need for pre-formed organometallic reagents like organozinc or organoboron compounds. tcichemicals.comtcichemicals.com This approach is particularly valuable in medicinal chemistry for incorporating diverse alkyl groups into aromatic cores. tcichemicals.comtcichemicals.com

Similarly, derivatives such as 3-aryl-1-phosphinoimidazo[1,5-a]pyridines have been successfully employed as ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize sterically hindered biaryl compounds. nih.govrsc.org The development of pyridine sulfinates as nucleophilic partners in palladium-catalyzed cross-coupling with aryl halides has also demonstrated a process of significant scope and utility, overcoming common failures seen with traditional pyridine-2-boronates. nih.gov A nickel-catalyzed reductive cross-coupling has been developed for alkylpyridinium salts and aryl bromides, which shows high functional group tolerance. nih.govnih.gov The synthesis of 2-alkylated pyridines can be achieved through the nickel-catalyzed cross-coupling of 2-chloropyridines and alkyl bromides using a rigid bathophenanthroline (B157979) ligand. wisc.edu

Table 1: Pyridine-Derived Ligands in Cross-Coupling Reactions

Ligand Type Metal Catalyst Reaction Type Substrates Key Feature Reference(s)
Pyridine-carboximidamides (e.g., PyBCam·HCl) Nickel Reductive Cross-Electrophile Coupling Aryl halides and alkyl halides Avoids use of organometallic reagents. tcichemicals.comtcichemicals.com
3-Aryl-1-phosphinoimidazo[1,5-a]pyridines Palladium Suzuki-Miyaura m-Bromo-xylene and 2-methoxyphenylboronic acid Synthesis of sterically-hindered biaryls. nih.govrsc.org
Pyridine-2-sulfinates Palladium Desulfinylative Cross-Coupling Pyridine sulfinates and aryl halides Overcomes limitations of unstable pyridine boronates. nih.gov
Bathophenanthroline Nickel Cross-Electrophile Coupling 2-Chloropyridines and alkyl bromides Effective for synthesis of 2-alkylated pyridines. wisc.edu

Applications in Materials Science

The incorporation of pyridine-4-carboximidamide derivatives into advanced materials has led to significant innovations, particularly in functional organic materials and crystalline porous structures like metal-organic frameworks (MOFs).

Pyridine derivatives are widely used in materials science due to their inherent electronic properties. They often serve as electron-transporting materials (ETMs) in devices like organic light-emitting diodes (OLEDs). rsc.org The pyridine-3,5-dicarbonitrile (B74902) moiety, for example, has been a focus for developing materials that exhibit thermally activated delayed fluorescence (TADF). nih.gov The electron-deficient nature of the pyridine ring helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating efficient electron injection from the cathode. rsc.org The frontier energy levels can be precisely controlled by modifying the aromatic systems attached to the pyridine core, which provides deep Highest Occupied Molecular Orbital (HOMO) levels to block holes and suitable LUMO levels for smooth electron transport. rsc.org This tunability allows for the rational design of materials with optimized charge-carrier mobility and device efficiency.

Pyridine-based ligands, including carboxamides and carboxylates, are exceptional building blocks for constructing metal-organic frameworks (MOFs) and coordination polymers. mdpi.com Their ditopic nature allows them to act as linkers, connecting metal ions or clusters into extended one-, two-, or three-dimensional networks. mdpi.comrsc.org For instance, pyridine-4-carboxamidoxime N-oxide has been studied for its potential in creating MOFs. researchgate.net The resulting frameworks can exhibit remarkable properties, such as high porosity and selective gas adsorption. A MOF constructed with di-9,10-(pyridine-4-yl)-anthracene (dpa) and cobalt, for example, forms a 2-fold interpenetrating network with 1D channels that show very high selectivity for adsorbing CO₂ over N₂. rsc.org

The structural diversity of these materials is vast, influenced by the choice of metal ion, the specific ligand geometry, and the presence of template molecules during synthesis. rsc.org Researchers have synthesized MOFs with unique topologies, including 2D layered structures, 3D interpenetrating networks, and ultrathin 2D nanosheets, by employing various pyridine-dicarboxylate and flexible bispyridyl ligands. rsc.orgresearchgate.net These materials have shown potential in applications such as selective sensing, where a MOF demonstrated high selectivity for detecting Zn²⁺ and Cu²⁺ ions in water, and in photocatalysis. researchgate.nethenu.edu.cn

Table 2: Pyridine Derivatives in MOFs and Coordination Polymers

Ligand Metal Ion(s) Resulting Structure Key Property/Application Reference(s)
di-9,10-(pyridine-4-yl)-anthracene (dpa) Co²⁺ 2-fold interpenetrating pcu network High selectivity in adsorbing CO₂ over N₂. rsc.org
Pyridine-3,5-dicarboxylic acid Cd²⁺, Mn²⁺, Zn²⁺ 2D and 3D coordination polymers Unusual structural architectures and new topological types. rsc.org
Pyridine-4-carboxylate (pca) Sn⁴⁺, Ln³⁺ 2D hybrid organotin-lanthanide network Luminescence and fluorescent probe for Zn²⁺ and Cu²⁺. henu.edu.cn
1,4-benzene dicarboxylic acid (BDC) and Pyridine (Py) Co²⁺ Ultrathin 2D nanosheets Electrocatalysis for the oxygen evolution reaction (OER). rsc.org
Pyridine-2,3-dicarboxylic acid and 1,3-bis(4-pyridyl)propane Cu²⁺, Zn²⁺ 2D → 3D parallel interpenetration Photoluminescence. researchgate.net

Influence on Solubility and Structural Properties of Functional Compounds

The incorporation of the pyridine-4-carboximidamide moiety can significantly influence the solubility and structural characteristics of functional compounds. The pyridine ring, a heterocyclic aromatic compound, can enhance water solubility due to its basicity and the potential for hydrogen bonding. wikipedia.orgmdpi.com This is a critical attribute in medicinal chemistry and materials science, where the bioavailability and processability of compounds are often limited by poor solubility.

The crystal structure is stabilized by a network of hydrogen bonds. Each pyridine-4-carboximidamide cation is linked to two other cations via N—H⋯N hydrogen bonds and to two chloride ions through N—H⋯Cl hydrogen bonds, forming two-dimensional layers. nih.gov Furthermore, weak C—H⋯Cl interactions connect these layers, creating a three-dimensional supramolecular network. nih.gov These intermolecular forces are crucial in determining the physical properties of the resulting materials, such as melting point and stability.

Table 1: Crystallographic Data for Pyridine-4-carboximidamide hydrochloride nih.gov

PropertyValue
Molecular FormulaC₆H₈N₃⁺·Cl⁻
Molecular Weight157.60 g/mol
Crystal SystemOrthorhombic
Space GroupPca2₁
a7.3928 (13) Å
b10.4467 (16) Å
c18.925 (3) Å
Volume1461.6 (4) ų
Z8

Extraction and Separation Technologies

The unique coordination chemistry of pyridine-4-carboximidamide derivatives makes them valuable in the field of extraction and separation. Their ability to selectively bind with metal ions is being explored for hydrometallurgical processes and the development of novel extraction agents.

Selective Metal Ion Extraction from Aqueous Solutions

Research has demonstrated the potential of hydrophobic N'-alkyloxypyridine-4-carboximidamides for the extraction of copper(II) from chloride solutions. researchgate.net The efficiency of this extraction is influenced by several factors, including the structure of the extractant, the concentration of the metal and chloride ions, and the contact time. researchgate.net These derivatives have shown the ability to form stable complexes with copper(II) in the presence of chloride ions. researchgate.net

The mechanism of extraction often involves the formation of a neutral complex that is soluble in the organic phase. For instance, studies on related systems suggest that at acidic conditions, divalent copper can be transported to the organic phase as a complex species. researchgate.net The selectivity of these extractants is a key area of investigation, with the aim of separating valuable metals from complex mixtures, such as those found in industrial leach solutions. mdpi.com While some ionic liquids show high affinity for iron(III) and zinc(II), the development of extractants with high selectivity for copper remains a significant goal. mdpi.com

Development of Novel Extractants

The pyridine-4-carboximidamide scaffold serves as a versatile platform for the design of novel extractants. By modifying the substituents on the pyridine ring or the imidamide nitrogen, researchers can tune the lipophilicity, selectivity, and extraction efficiency of the resulting compounds. For example, the introduction of long alkyl chains can enhance the solubility of the extractant in the organic phase, a critical factor for efficient liquid-liquid extraction.

The development of new extractants is not limited to liquid-liquid extraction. There is growing interest in their application in other separation techniques, such as polymer inclusion membranes. These advanced materials can offer more sustainable and efficient separation processes. The versatility of the pyridine-4-carboximidamide structure allows for its incorporation into various polymer matrices, opening up new avenues for the design of highly selective and reusable separation systems.

Precursors for Complex Heterocyclic Architectures

Pyridine-4-carboximidamide is a valuable building block in organic synthesis, providing a reactive scaffold for the construction of more complex heterocyclic systems. Its unique combination of a pyridine ring and an amidine functional group allows for a variety of chemical transformations.

Synthesis of Polycyclic Nitrogen-Containing Systems

The pyridine-4-carboximidamide moiety can be used as a key intermediate in the synthesis of polycyclic nitrogen-containing systems. nih.gov For example, it has been utilized in the preparation of piperidinyl- and 1,2,3,6-tetrahydropyridinylpyrimidine derivatives, which are of interest in medicinal chemistry. nih.gov The pyridine nitrogen provides a site for further annulation reactions, leading to the formation of fused ring systems. The amidine group, with its two nitrogen atoms, can also participate in cyclization reactions to form various five- or six-membered heterocyclic rings.

The synthesis of these complex architectures is often driven by the desire to access novel chemical space for drug discovery and materials science. Pyridine-based ring systems are prevalent in a wide range of pharmacologically active compounds. researchgate.net

Diverse Chemical Transformations Leading to Advanced Building Blocks

Pyridine-4-carboximidamide can undergo a variety of chemical transformations to yield other advanced building blocks. The amidine functionality can be hydrolyzed to the corresponding amide or reduced to an amine. The pyridine ring itself can be functionalized through electrophilic or nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents.

These transformations expand the utility of pyridine-4-carboximidamide as a versatile starting material. For instance, the introduction of different functional groups can modulate the electronic properties of the pyridine ring, which can be important for applications in catalysis or as ligands for metal complexes. The ability to easily modify the core structure makes pyridine-4-carboximidamide a valuable tool for the combinatorial synthesis of libraries of compounds for high-throughput screening.

Q & A

Q. Advanced

  • LC-MS/MS : Validated methods using MRM transitions (e.g., m/z 250→79) achieve detection limits of 0.0125–0.05 ng/mL. Matrix effects are minimized by diluting reaction mixtures 1:100 .
  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C NMR data with crystallographically validated structures (e.g., CCDC 2035503) to resolve discrepancies in peak assignments .
  • X-ray crystallography : Resolve ambiguous stereochemistry or hydrogen-bonding patterns. The compound crystallizes in a monoclinic system with N–H···Cl interactions influencing reactivity .

What factors influence the stability of Pyridine-4-carboximidamide chloride during storage, and how can decomposition be mitigated?

Q. Basic

  • Moisture : Hygroscopic nature necessitates storage in airtight containers with desiccants (e.g., silica gel) .
  • Temperature : Store at 2–8°C to slow hydrolysis. Decomposition above 40°C releases HCl and nitrogen oxides .
  • Light : Protect from UV exposure to prevent photolytic degradation. Use amber glass vials .

What are the best practices for handling Pyridine-4-carboximidamide chloride in a laboratory setting?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators if airborne concentrations exceed 1 mg/m³ .
  • Ventilation : Conduct reactions in fume hoods with ≥6 air changes/hour .
  • Spill management : Neutralize spills with sodium bicarbonate, then collect using vacuum systems equipped with HEPA filters .

In what types of pharmacologically active compounds has Pyridine-4-carboximidamide chloride been utilized as a key intermediate?

Advanced
The compound is pivotal in synthesizing:

  • Piperidinylpyrimidines : Anticancer agents targeting kinase pathways .
  • Tetrahydropyridinyl derivatives : Neuroactive compounds with serotonin receptor affinity .
  • N-Alkyloxypyridinecarboximidamides : Amphiphilic surfactants for drug delivery systems .

How does the crystal structure of Pyridine-4-carboximidamide chloride inform its reactivity and interactions in synthesis?

Advanced
The crystal lattice (monoclinic, space group P2₁/c) reveals:

  • Hydrogen-bonding networks : N–H···Cl interactions (2.89 Å) enhance stability but may reduce nucleophilicity in polar solvents .
  • Planar geometry : The pyridine ring’s planarity facilitates π-π stacking in supramolecular assemblies, useful in catalysis .

What statistical methods are recommended for analyzing experimental data involving Pyridine-4-carboximidamide chloride?

Q. Advanced

  • Error analysis : Calculate relative standard deviation (RSD) for triplicate measurements. In LC-MS/MS validation, intraday precision RSD was <1.5% .
  • Regression modeling : Use linear regression (R² ≥0.99) to correlate reaction temperature and yield .
  • Principal Component Analysis (PCA) : Identify spectral outliers in NMR datasets to flag impurities .

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